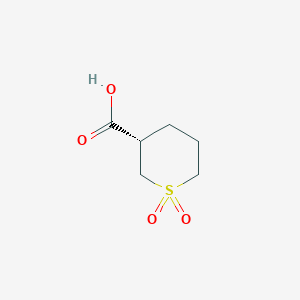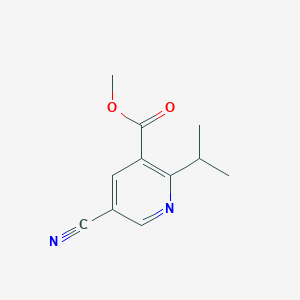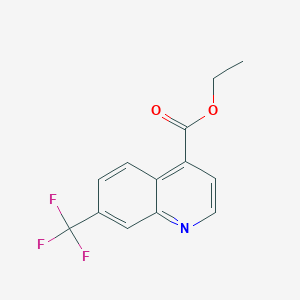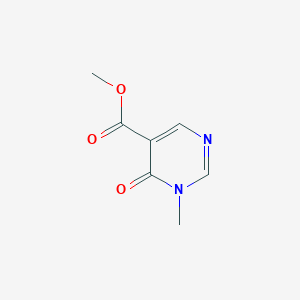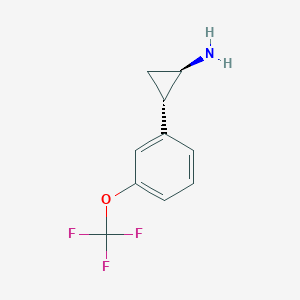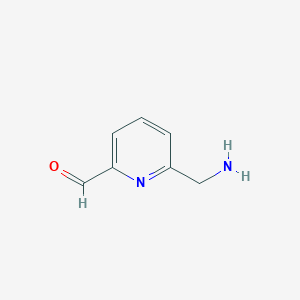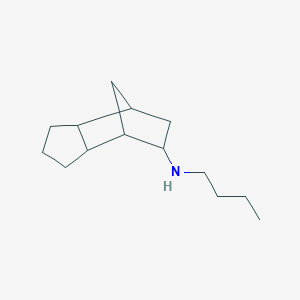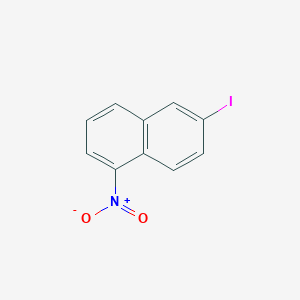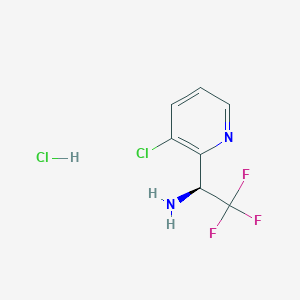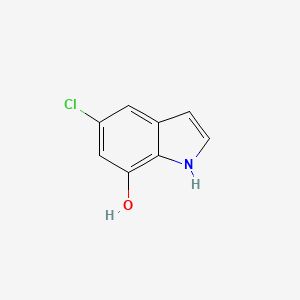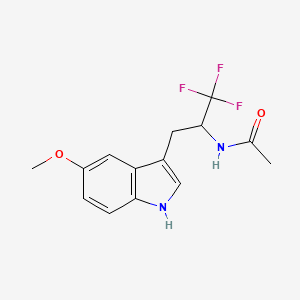
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is a synthetic organic compound with the molecular formula C({14})H({15})F({3})N({2})O(_{2}) It features a trifluoromethyl group, a methoxy-substituted indole ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH(_3)I) and a base such as potassium carbonate (K(_2)CO(_3)).
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF(_3)I).
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride (CH(_3)CO(_2)O) to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or neutral medium.
Reduction: LiAlH(_4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amine derivatives.
Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,1,1-Trifluoro-3-(5-hydroxy-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(1,1,1-Trifluoro-3-(5-methyl-1H-indol-3-YL)propan-2-YL)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is unique due to the combination of the trifluoromethyl group and the methoxy-substituted indole ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
Propriétés
Formule moléculaire |
C14H15F3N2O2 |
|---|---|
Poids moléculaire |
300.28 g/mol |
Nom IUPAC |
N-[1,1,1-trifluoro-3-(5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H15F3N2O2/c1-8(20)19-13(14(15,16)17)5-9-7-18-12-4-3-10(21-2)6-11(9)12/h3-4,6-7,13,18H,5H2,1-2H3,(H,19,20) |
Clé InChI |
RWQOCHBVVRURQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,2-difluoro-4,6,10-trimethyl-12-[(E,3E)-3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]phenol](/img/structure/B13027506.png)

